Bis(pentamethylcyclopentadienyl)nickel, ampouled

Beschreibung

Eigenschaften

CAS-Nummer |

74507-63-4 |

|---|---|

Molekularformel |

C20H30Ni |

Molekulargewicht |

329.1 g/mol |

IUPAC-Name |

nickel(2+);bis(1,2,3,5,5-pentamethylcyclopenta-1,3-diene) |

InChI |

InChI=1S/2C10H15.Ni/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2 |

InChI-Schlüssel |

CHPLEWYRKUFKQP-UHFFFAOYSA-N |

Kanonische SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Ni+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Reaction with Nickel(II) Salts and Sodium Pentamethylcyclopentadienide

The most common and straightforward synthetic route involves the reaction of nickel(II) chloride (NiCl₂) with sodium pentamethylcyclopentadienide (NaC₅(CH₃)₅) under inert and anhydrous conditions to prevent hydrolysis:

$$

\text{NiCl}2 + 2 \text{NaC}5(\text{CH}3)5 \rightarrow \text{Ni}(\text{C}5(\text{CH}3)5)2 + 2 \text{NaCl}

$$

- Procedure details :

- The reaction is typically conducted in an inert atmosphere (argon or nitrogen) to avoid oxidation or moisture interference.

- Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are used.

- The product is purified by sublimation or recrystallization to obtain the bright green solid.

Synthesis via Pentamethylcyclopentadienyl Acetylacetonate Nickel(II) and Imidazolium Salts

An alternative and more specialized method involves the reaction of pentamethylcyclopentadienyl acetylacetonate nickel(II) complex with imidazolium salts to form pentamethylcyclopentadienyl nickel complexes bearing N-heterocyclic carbene (NHC) ligands:

- This method yields complexes of the general formula [Ni(NHC)X(η⁵-C₅Me₅)] where NHC is an imidazolylidene ligand and X is a halide (Cl, I).

- The reaction proceeds by substitution of the acetylacetonate ligand with the NHC ligand in the presence of the pentamethylcyclopentadienyl nickel(II) precursor.

- Moderate to good yields are achieved, and the products are characterized by NMR and X-ray crystallography.

Other Synthetic Routes to Nickel(I) and Related Complexes

- Nickel(I) complexes related to this system can be prepared by:

- Oxidation of nickel(0) complexes with elemental halogens.

- Comproportionation reactions between nickel(II) salts and nickel(0) complexes.

- These methods provide access to low-valent nickel species that can be further functionalized to form pentamethylcyclopentadienyl nickel complexes.

Preparation Method Comparison Table

| Method | Starting Materials | Conditions | Yield/Notes |

|---|---|---|---|

| Direct Reaction | NiCl₂ + NaC₅(CH₃)₅ | Anhydrous, inert atmosphere | High purity product via sublimation |

| NHC Ligand Substitution | Pentamethylcyclopentadienyl acetylacetonate Ni(II) + Imidazolium salts | Moderate temperature, inert | Moderate to good yields; NHC complexes |

| Oxidation/Comproportionation | Ni(0) complexes + halogens or Ni(II) salts | Controlled oxidation or mixing | Access to low-valent nickel species |

Key Research Findings and Notes

- The direct reaction method remains the most widely used due to simplicity and efficiency.

- The NHC ligand substitution method allows for the synthesis of tailored nickel complexes with modified electronic properties, useful in catalysis and materials science.

- Strict anhydrous and oxygen-free conditions are critical to prevent decomposition or side reactions.

- The pentamethylcyclopentadienyl ligand (Cp*) is commercially available and can be synthesized via Nazarov cyclization or other organic synthesis routes starting from tiglaldehyde and 2-butenyllithium.

- The compound’s paramagnetic nature and stability make it a valuable precursor in organometallic chemistry and catalysis.

Analyse Chemischer Reaktionen

nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

-

Oxidation: : nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be oxidized to form nickelocenium cations. For example, reaction with halogens or other oxidizing agents can yield the corresponding nickelocenium salts.

Ni(C5(CH3)5)2+X2→[Ni(C5(CH3)5)2]+X−

-

Reduction: : The compound can be reduced using strong reducing agents, leading to the formation of nickel(0) complexes.

Ni(C5(CH3)5)2+2e−→Ni+2(C5(CH3)5)−

-

Substitution: : nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can undergo substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands. For example, reaction with phosphines can lead to the formation of phosphine-substituted nickel complexes .

Wissenschaftliche Forschungsanwendungen

Catalysis

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene serves as a versatile catalyst in various organic reactions:

- Polymerization : It is utilized in Ziegler-Natta polymerization processes to produce polymers with specific properties. The compound's ability to activate small molecules enhances its effectiveness in these reactions.

- Hydrogenation : The compound facilitates hydrogenation reactions by promoting the addition of hydrogen to unsaturated compounds. Its unique electronic properties allow for efficient bond activation and formation .

Case Study: Biomass Conversion

A study demonstrated the use of nickel nanoparticles supported on functionalized carbon nanotubes (CNTs) for the catalytic transformation of biomass-derived furfurals into valuable chemicals. The nickel catalyst exhibited high selectivity and yield in producing cyclopentanones from furfural under optimized conditions .

Materials Science

The compound plays a crucial role in materials science due to its unique structural properties:

- Synthesis of Carbon Nanotubes : Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is involved in the synthesis of single-walled carbon nanotubes (SWCNTs). By encapsulating this compound within SWCNTs, researchers can tailor the electronic properties of the nanotubes for enhanced performance in electronic devices.

Table 1: Comparison of Catalytic Properties

| Property | Nickel Compound | Traditional Catalysts |

|---|---|---|

| Activation Energy | Lower due to unique electronic structure | Higher due to less effective bonding |

| Selectivity | High selectivity for specific reactions | Variable selectivity |

| Stability | Stable under various conditions | Often less stable |

Nanotechnology

In nanotechnology applications:

- Nickel Nanoparticles : The compound is used to synthesize nickel nanoparticles that are essential in various fields such as catalysis and magnetic materials. These nanoparticles exhibit unique magnetic and electronic properties that are beneficial for developing advanced materials.

Coordination Chemistry

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene is also significant in coordination chemistry:

Wirkmechanismus

The mechanism of action of nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane involves its ability to donate and accept electrons, making it a versatile compound in redox reactions. The nickel center in nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can undergo changes in oxidation state, facilitating various chemical transformations. The compound’s paramagnetic nature is due to the presence of unpaired electrons in the nickel d-orbitals, which also contribute to its reactivity .

Vergleich Mit ähnlichen Verbindungen

Nickel in Catalysis

Nickel is a versatile transition metal widely employed in organic synthesis due to its ability to mediate cross-coupling, cycloaddition, and hydrophosphinylation reactions. Recent advancements highlight its role in Mizoroki–Heck and enantioselective transformations. For instance, nickel catalyzes the coupling of 4-iodoanisole with 1,3-butadiene to form linear dienes (36% yield under Condition A) . Additionally, nickel/Brønsted acid dual catalysis enables regio- and enantioselective hydrophosphinylation of 1,3-dienes, producing chiral allylic phosphine oxides with high selectivity .

1,2,3,4,5-Pentamethylcyclopenta-1,3-diene

This cyclopentadienyl derivative is a key ligand in organometallic chemistry and a precursor for functionalized hydrocarbons. Its bromination with excess NBS in CCl₄ at 80°C yields hexabromide 32 (45% yield), demonstrating its susceptibility to electrophilic substitution . Derivatives of this diene, such as 9f–9l, are synthesized via Friedel–Crafts alkylation, achieving yields up to 88% (e.g., 9h) . Commercial availability (e.g., via Hangzhou LZ Chemical) further underscores its utility in coordination chemistry and material science .

1,2,3,4,5-Pentamethylcyclopentane

As the saturated analog of the diene, this compound lacks conjugated double bonds, rendering it less reactive in cycloaddition or electrophilic substitution.

Comparison with Similar Compounds

Reactivity and Functionalization

Table 1 : Comparative reactivity and applications.

Nickel-Catalyzed Reactions

Nickel’s catalytic performance varies with substrate and conditions:

Table 3 : Nickel-mediated reaction outcomes.

Structural and Mechanistic Insights

- Diene vs. Cyclopentane : The diene’s conjugated system facilitates electrophilic attacks (e.g., bromination) and coordination to metals (e.g., titanium in Pentamethylcyclopentadienyltitanium trimethoxide ). In contrast, the cyclopentane’s saturated structure limits such interactions.

- Nickel Selectivity : The chiral Ni–H intermediate in hydrophosphinylation dictates regioselectivity, while C–P bond formation is irreversible . For Mizoroki–Heck reactions, nickel’s ability to cleave C–I bonds over C–O bonds enables selective diarylation .

Biologische Aktivität

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane (often referred to as bis(pentamethylcyclopentadienyl)nickel) is a notable organonickel compound with significant biological activity and applications in various fields. This article explores its properties, synthesis methods, biological activities, and research findings.

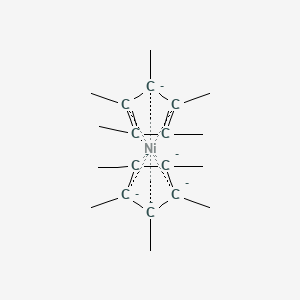

Chemical Structure and Properties

- Molecular Formula : CHNi

- Molecular Weight : 329.1 g/mol

- CAS Number : 74507-63-4

- IUPAC Name : nickel(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene

The compound features a nickel ion coordinated between two pentamethylcyclopentadienyl ligands. The presence of five methyl groups enhances its steric and electronic properties compared to less substituted cyclopentadienes.

Synthesis Methods

Nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene can be synthesized through several methods:

- Direct Reaction : Nickel(II) salts can react with pentamethylcyclopentadiene in an inert atmosphere to form the complex.

- Substitution Reactions : Utilizing nickel carbonyl complexes that can be substituted with pentamethylcyclopentadiene ligands.

Biological Activity

The biological activity of this compound is primarily related to its catalytic properties and potential therapeutic applications:

1. Catalytic Activity

Nickelocene derivatives are known for their role as catalysts in various organic reactions:

- Polymerization Reactions : They facilitate the polymerization of olefins and other monomers.

- Hydrogenation Reactions : They are effective in hydrogenating unsaturated compounds due to their ability to activate small molecules.

2. Anticancer Properties

Recent studies have indicated potential anticancer activities associated with nickel complexes:

- Research has shown that certain nickel complexes exhibit cytotoxic effects against various cancer cell lines .

- The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

3. Antimicrobial Activity

Nickel complexes have demonstrated antimicrobial properties:

- Studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi .

- The effectiveness varies depending on the structure of the ligand and the specific microbial target.

Case Studies

Several studies highlight the biological implications of nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of bis(pentamethylcyclopentadienyl)nickel on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The study concluded that the compound induces apoptosis through ROS generation.

Case Study 2: Antimicrobial Effects

Research on the antimicrobial activity of nickel complexes revealed that bis(pentamethylcyclopentadienyl)nickel exhibited inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both bacterial strains.

Applications in Research

The unique properties of nickel;1,2,3,4,5-pentamethylcyclopenta-1,3-diene have led to its exploration in various scientific fields:

| Application Area | Description |

|---|---|

| Catalysis | Utilized in organic synthesis for polymerization and hydrogenation reactions. |

| Materials Science | Involved in synthesizing single-walled carbon nanotubes (SWCNTs), enhancing their electronic properties. |

| Nanotechnology | Used for producing nickel nanoparticles for applications in catalysis and electronics. |

Q & A

Q. What are the established synthesis routes for 1,2,3,4,5-pentamethylcyclopenta-1,3-diene and its derivatives?

Methodological Answer:

- Bromination : Use electrophilic bromination under controlled conditions (e.g., Scheme 7 in , where bromine reacts with the diene at specific positions). Optimize stoichiometry and solvent polarity to avoid over-substitution.

- Derivatization : Functionalize the cyclopentane core via catalytic hydrogenation of the diene (1,2,3,4,5-pentamethylcyclopenta-1,3-diene) to yield 1,2,3,4,5-pentamethylcyclopentane, monitoring reaction progress via gas chromatography .

Q. Which analytical techniques are recommended for characterizing cyclopentane derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–C bonds in cyclopentane derivatives average 1.54 Å, with methyl substituents inducing steric strain). Use data from structural studies in .

- NMR Spectroscopy : Assign peaks using - and -NMR to confirm substitution patterns (e.g., pentamethyl groups exhibit distinct splitting due to coupling) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic data for cyclopentane derivatives?

Methodological Answer:

- Cross-Validation : Compare experimental enthalpy values (ΔrH°) from NIST Chemistry WebBook () with computational results (e.g., density functional theory (DFT) calculations). Address outliers by verifying reaction conditions (e.g., solvent effects, purity).

- Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., ±2 kJ/mol for gas-phase reactions) and refine computational models using higher-level basis sets .

Q. What computational strategies predict the reactivity of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene in substitution reactions?

Methodological Answer:

- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the diene’s electron-rich regions favor electrophilic attack.

- Transition State Analysis : Use software like Gaussian to simulate bromination pathways (e.g., activation energies for Scheme 7 in ) and validate against experimental kinetics .

Q. How do steric effects influence the catalytic performance of nickel complexes with cyclopentadiene ligands?

Methodological Answer:

- Ligand Design : Synthesize nickel complexes with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligands and compare turnover frequencies (TOF) with less-substituted analogs. Use X-ray diffraction to correlate steric bulk with bond distortions (e.g., Ni–C bond elongation).

- Kinetic Studies : Monitor catalytic cycles via in-situ IR spectroscopy to assess how methyl groups impede substrate access to the metal center .

Q. What experimental frameworks address contradictions in cyclopentane derivative reactivity across studies?

Methodological Answer:

- Controlled Replication : Repeat published protocols (e.g., bromination from ) under identical conditions (temperature, solvent) to isolate variables.

- Meta-Analysis : Aggregate data from multiple sources (e.g., NIST, PubChem) into a unified database, applying statistical tools to identify trends (e.g., substituent effects on reaction rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.